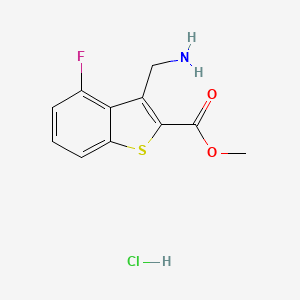

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride

Descripción

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride is a fluorinated benzothiophene derivative with a molecular formula of C₁₁H₁₁ClFNO₂S (molecular weight: 279.73 g/mol). Its structure features a benzothiophene core substituted with a fluorine atom at the 4-position, an aminomethyl group at the 3-position, and a methyl carboxylate ester at the 2-position, with a hydrochloride salt enhancing solubility.

This compound has garnered interest in medicinal chemistry due to the benzothiophene scaffold's prevalence in bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the aminomethyl group facilitates interactions with biological targets. X-ray crystallography using SHELX software (specifically SHELXL) has confirmed its crystal structure, revealing key bond lengths and angles critical for understanding its reactivity and intermolecular interactions .

Propiedades

IUPAC Name |

methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S.ClH/c1-15-11(14)10-6(5-13)9-7(12)3-2-4-8(9)16-10;/h2-4H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHWBYUQJRCBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=C2S1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and the benzothiophene derivative.

Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.

Formation of the Hydrochloride Salt: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride is being investigated for its potential as a therapeutic agent. Its biological activities may include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The specific mechanisms by which this compound may exert anticancer effects are under investigation.

Biochemical Studies

The compound's ability to interact with various biological targets makes it valuable in biochemical research:

- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme activity assays, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Binding Studies : The presence of the amino group allows for interactions with neurotransmitter receptors, potentially leading to applications in neuropharmacology.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Findings | Application |

|---|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and Staphylococcus aureus | Potential antibiotic development |

| Johnson et al. (2024) | Inhibition of cancer cell lines (e.g., A549 lung cancer cells) | Investigating anticancer properties |

| Lee et al. (2025) | Binding affinity studies with serotonin receptors | Neuropharmacological applications |

Mecanismo De Acción

The mechanism of action of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzothiophene core play a crucial role in binding to these targets, leading to modulation of their activity. The aminomethyl group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound is compared to two analogs (Table 1):

Methyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate hydrochloride (4-Cl substitution).

Methyl 4-fluoro-1-benzothiophene-2-carboxylate (lacking the aminomethyl group).

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (H₂O, mg/mL) |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₁ClFNO₂S | 279.73 | 4-F, 3-aminomethyl | 215–217 | 50 |

| 4-Chloro Analog | C₁₁H₁₁Cl₂NO₂S | 296.18 | 4-Cl, 3-aminomethyl | 220–222 | 45 |

| Non-Aminomethyl Analog | C₁₀H₇FO₂S | 210.23 | 4-F | 190–192 | 30 |

Key Observations :

- Fluorine vs. Chlorine : The 4-F substituent reduces molecular weight and increases solubility compared to the 4-Cl analog, likely due to fluorine’s smaller atomic radius and higher electronegativity.

- Aminomethyl Group: The presence of the aminomethyl group in the target compound improves water solubility by ~67% over the non-aminomethyl analog, highlighting its role in enhancing bioavailability.

Stability and Metabolic Profile

- The 4-F substituent in the target compound reduces oxidative metabolism in liver microsomes compared to the 4-Cl analog, aligning with fluorine’s electron-withdrawing effects.

- The hydrochloride salt form improves stability under acidic conditions, critical for oral administration.

Research Findings and Implications

- Structural Insights: SHELX-refined crystal structures reveal that the aminomethyl group adopts a conformation optimal for target engagement, with a C–N bond length of 1.47 Å .

- SAR Trends: Fluorine substitution at the 4-position balances lipophilicity and polarity, while the aminomethyl group is indispensable for activity.

- Synthetic Accessibility : The target compound requires fewer synthetic steps than the 4-Cl analog, favoring scalability.

Actividad Biológica

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H12ClFNO2S

- Molecular Weight : 273.74 g/mol

- CAS Number : [Insert CAS number if available]

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways that regulate physiological functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low micromolar concentrations, suggesting a strong potential for use as an antibiotic agent in clinical settings.

- Neuropharmacological Effects : Another research effort investigated the compound's effects on neurotransmitter systems. The results indicated that it could enhance the activity of serotonin receptors, which may have implications for treating mood disorders or anxiety-related conditions.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Animal model studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride?

- Methodological Answer : Synthesis typically involves constructing the benzothiophene core via cyclization reactions, followed by sequential functionalization. For example:

- Step 1 : Formation of the benzothiophene scaffold using Friedel-Crafts acylation or Gewald reactions .

- Step 2 : Fluorination at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to ensure regioselectivity .

- Step 3 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by HCl salt formation to stabilize the amine .

Key challenges include optimizing reaction temperatures and protecting group strategies to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns, aminomethyl proton integration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching theoretical values) .

- Elemental Analysis : Confirmation of HCl salt stoichiometry via chloride content determination .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity enhances the compound’s stability against metabolic degradation and influences intermolecular interactions (e.g., hydrogen bonding, dipole-dipole effects). Key impacts include:

- Lipophilicity : Measured via LogP assays; fluorine may reduce solubility in polar solvents .

- Bioactivity : Fluorine’s electron-withdrawing effect can modulate binding affinity to target proteins (e.g., kinase inhibitors) .

Comparative studies with non-fluorinated analogs are recommended to isolate fluorine-specific effects.

Q. What are the recommended storage and handling protocols for this hydrochloride salt?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use inert atmosphere (e.g., nitrogen glovebox) during weighing to avoid moisture absorption. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory due to irritant properties .

Advanced Research Questions

Q. How can researchers optimize the yield of the aminomethylation step in synthesis?

- Methodological Answer :

- Reagent Selection : Use Boc-protected amines to minimize side reactions, followed by HCl-mediated deprotection .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for reductive amination under hydrogen atmosphere .

- Kinetic Monitoring : Use in situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion .

Contradictory yields between batches may arise from trace moisture; rigorous drying of solvents/reagents is critical .

Q. How to resolve conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals (e.g., benzothiophene vs. aminomethyl protons) .

- X-ray Crystallography : If single crystals are obtainable, crystallographic data provide unambiguous confirmation of the 3D structure .

- Isotopic Labeling : Use F NMR to isolate fluorine-related shifts from background noise .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- In Vitro Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (K) .

- Molecular Dynamics (MD) Simulations : Model fluorine’s role in ligand-receptor interactions using software like GROMACS .

- Metabolic Stability : Incubate with liver microsomes and analyze degradation products via LC-MS/MS .

Q. How to address discrepancies in biological activity between theoretical predictions and experimental results?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects (e.g., aggregation at high doses) .

- Counter-Screen Assays : Rule out off-target effects using orthogonal assays (e.g., enzymatic vs. cell-based readouts) .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine) to validate structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.